molecular formula C20H19N3O3 B6007535 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone

3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone

Cat. No.: B6007535
M. Wt: 349.4 g/mol
InChI Key: HIELEJOKPZCXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For example, Linezolid binds to a site of the bacterial 23S-ribsomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, thereby inhibiting bacterial mRNA translation .

Future Directions

The future directions in the research of similar compounds have been suggested . For instance, the synthetic methods reported by literature was modified and its key intermediate was successfully synthesized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization . The reaction conditions often involve the use of acetic anhydride under reflux to form benzoxazinones, which are then treated with ammonia to yield the quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its phenylmorpholino group enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(13-23-14-21-17-9-5-4-8-16(17)20(23)25)22-10-11-26-18(12-22)15-6-2-1-3-7-15/h1-9,14,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELEJOKPZCXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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